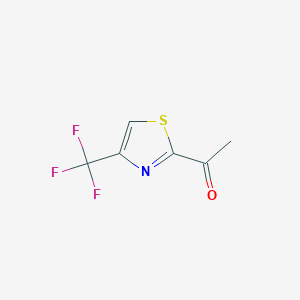

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone

Description

Properties

IUPAC Name |

1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c1-3(11)5-10-4(2-12-5)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGMVWKKEMAJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246105 | |

| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-96-4 | |

| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-(Trifluoromethyl)thiazol-2-yl)ethanone typically involves the formation of the thiazole ring via cyclocondensation reactions using appropriate precursors such as thiourea derivatives and α-haloketones or related compounds. The trifluoromethyl group is introduced either by starting with trifluoromethyl-substituted precursors or by late-stage trifluoromethylation.

Preparation via [2+3]-Cyclocondensation Reaction

One of the most common and efficient methods reported involves a [2+3]-cyclocondensation reaction between thiourea derivatives and α-haloketones or related electrophiles to form the thiazole ring.

- Example Procedure:

- React 2-acetylbenzimidazoles or related acetyl compounds with thiourea in the presence of iodine as a catalyst in ethanol solvent.

- The reaction proceeds under reflux conditions, facilitating the cyclization to the thiazole ring.

- The trifluoromethyl group is present on the aromatic or heteroaromatic ring in the starting material, ensuring its incorporation into the final product.

This method yields 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone, a close analog of the target compound, demonstrating the feasibility of this approach for trifluoromethyl-substituted thiazoles.

Synthesis via Thiosemicarbazide Cyclization

Another route involves the synthesis of trifluoromethyl-substituted thiazole derivatives starting from thiosemicarbazide intermediates:

- Stepwise Process:

- Preparation of 4-(trifluoromethyl)phenyl thiosemicarbazide by reacting 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate in ethanol at room temperature.

- Cyclization of the thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide under reflux to form 1,3,4-thiadiazole derivatives.

- Subsequent reaction with N-(aryl)-2-chloroacetamides in the presence of potassium carbonate to afford substituted thiazole derivatives.

While this method is primarily used for thiadiazole derivatives, it demonstrates the utility of thiosemicarbazide intermediates in constructing trifluoromethylated heterocycles closely related to thiazoles.

Multi-Step Synthetic Routes for Functionalized Thiazoles

Recent research on pharmacologically active thiazole derivatives involves multi-step synthetic sequences:

- Starting from substituted anilines or phenyl derivatives bearing trifluoromethyl groups.

- Formation of thiazole rings through cyclization reactions involving α-haloketones or similar electrophiles.

- Functionalization of the thiazole ring via substitution reactions to introduce ethanone or amino groups.

These approaches often employ mild bases (e.g., potassium carbonate) and polar solvents (e.g., ethanol, DMF) to facilitate ring closure and substitution steps. The reaction conditions are optimized for yield and purity, with crystallization or chromatographic purification employed post-reaction.

Chemical Reaction Analysis Relevant to Preparation

- Oxidation and Reduction: The thiazole ring and substituents can undergo oxidation (e.g., with hydrogen peroxide) or reduction (e.g., sodium borohydride), which may be used to modify the functional groups during synthesis.

- Substitution Reactions: The amino group on the thiazole ring is reactive toward alkylation or acylation, allowing further functionalization of the compound.

These reactions are often integrated into synthetic schemes to tailor the final compound's properties.

Data Table: Summary of Preparation Methods

Research Findings on Synthetic Efficiency and Yields

- The [2+3]-cyclocondensation method provides moderate to high yields (typically 60–85%) under mild reflux conditions.

- Use of iodine as a catalyst enhances cyclization efficiency and selectivity.

- Thiosemicarbazide-based routes allow access to related heterocycles with good crystallinity, facilitating purification.

- Multi-step synthetic approaches enable the introduction of diverse substituents, expanding the compound's chemical space for pharmaceutical exploration.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone exhibits promising anticancer properties. It has been shown to inhibit cyclin-dependent kinase 9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This mechanism suggests potential applications in cancer therapy by promoting apoptosis in cancer cells.

Structure-Activity Relationship Studies

A series of thiazole derivatives have been synthesized to investigate their biological activities. For instance, a study demonstrated that certain thiazole-integrated compounds displayed significant anticonvulsant activity against various cell lines, highlighting the versatility of thiazole moieties in drug design . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can enhance bioactivity.

Agrochemical Applications

Pesticidal Activity

Thiazole derivatives, including this compound, have been explored for their pesticidal properties. The trifluoromethyl group enhances the compound's efficacy against pests by improving its ability to penetrate biological membranes and interact with target sites within pest organisms. Studies have shown that such compounds can effectively disrupt cellular processes in target pests, leading to increased mortality rates .

Material Science Applications

Fluorinated Polymers

The unique properties of this compound allow it to be utilized in the development of fluorinated polymers. These materials exhibit high thermal stability and resistance to chemical degradation, making them suitable for various industrial applications. The incorporation of thiazole rings into polymer matrices has been shown to enhance mechanical properties and overall durability .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Notes:

- Piperazine-containing analogs (e.g., 7o, 6a) exhibit higher molecular weights and antiproliferative activity, suggesting the importance of bulky substituents in biological targeting .

- Oxathiapiprolin, a commercial fungicide, shares a thiazole and trifluoromethyl motif but incorporates additional heterocycles (dihydroisoxazole, pyrazole), resulting in higher fungicidal potency .

Physicochemical Properties

- Solubility: The CF₃ group reduces water solubility compared to non-fluorinated analogs (e.g., methoxy derivatives in ). For instance, oxathiapiprolin’s polymorph (Form B) has lower solubility, enhancing environmental stability .

- Melting Points: Piperazine-linked compounds (e.g., 7o, 6a) exhibit higher melting points (>150°C) due to hydrogen bonding and rigid structures, whereas simpler thiazol-2-yl ethanones (e.g., target compound) likely have lower melting points.

Biological Activity

Overview

1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, a compound characterized by its thiazole moiety and trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H4F3NOS

- CAS Number : 1060815-96-4

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Biological Activities

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance this activity by altering the electronic properties of the molecule, which can affect its interaction with microbial targets .

- Anticancer Properties : Thiazole-containing compounds are being investigated for their anticancer effects. Studies have demonstrated that modifications in the thiazole structure can lead to significant cytotoxicity against different cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

- Antidiabetic Effects : Some thiazole derivatives exhibit antidiabetic properties by acting on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with PPARs or other nuclear receptors could result in changes in gene expression related to glucose and lipid metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through pathways involving caspases and Bcl-2 family proteins .

Case Studies and Research Findings

A selection of case studies highlights the compound's potential:

- Antimicrobial Study :

- Anticancer Activity :

- Antidiabetic Effects :

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| -NMR | δ 8.2 (s, 1H, thiazole-H), δ 2.6 (s, 3H, COCH) | |

| HRMS | 211.01 (M) |

Q. Table 2. Comparative Reactivity of Thiazole Derivatives

| Substituent | Reaction Yield (Suzuki Coupling) | Notes |

|---|---|---|

| CF at C-4 | 12–18% | Electron withdrawal slows coupling |

| CH at C-4 | 45–52% | Higher activation via methyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.